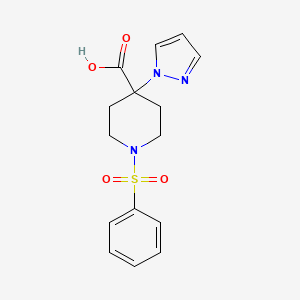![molecular formula C21H20N2O2 B5295739 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5295739.png)
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one, also known as CAY10505, is a small molecule that has been studied for its potential therapeutic effects. This compound has shown promise in various scientific research studies, particularly in the fields of cancer and inflammation. In
Mecanismo De Acción
The mechanism of action of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one is not fully understood. However, it has been suggested that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one may exert its therapeutic effects by inhibiting specific signaling pathways involved in cancer and inflammation. For example, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to have various biochemical and physiological effects in scientific research studies. For example, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to suppress the production of pro-inflammatory cytokines in macrophages. These effects suggest that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one may have potential therapeutic applications in cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. One direction is to further elucidate its mechanism of action in cancer and inflammation. This may involve identifying specific targets that are affected by 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one and characterizing the downstream effects of these targets. Another direction is to explore the potential therapeutic applications of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, future research may focus on optimizing the synthesis method of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one to improve its purity and yield.
Métodos De Síntesis
The synthesis of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been described in various scientific research papers. One such method involves the reaction of 4-nitroaniline with 5-methyl-2-furfural in the presence of a base and a palladium catalyst. The resulting product is then treated with 1,3-dibromo-2-butene to yield 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. This method has been optimized to yield high purity and high yield of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one.
Aplicaciones Científicas De Investigación
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been studied for its potential therapeutic effects in various scientific research studies. One study found that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one inhibited the growth of breast cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Another study found that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in macrophages. These studies suggest that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has potential therapeutic applications in cancer and inflammation.
Propiedades
IUPAC Name |
(E)-3-(4-anilinoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15(14-20(24)21-13-8-16(2)25-21)22-18-9-11-19(12-10-18)23-17-6-4-3-5-7-17/h3-14,22-23H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKALQDSQQWCJPF-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-anilinoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)
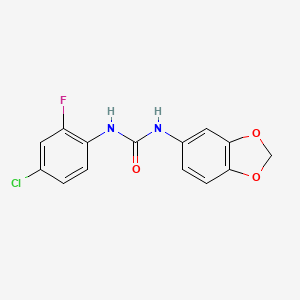
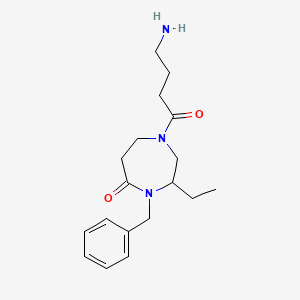
![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(trifluoromethyl)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5295695.png)
![2-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5295697.png)
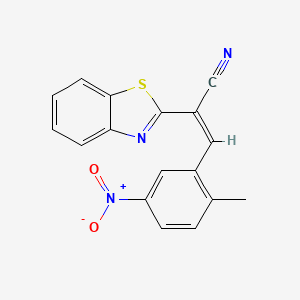
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)
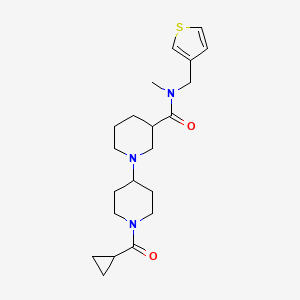
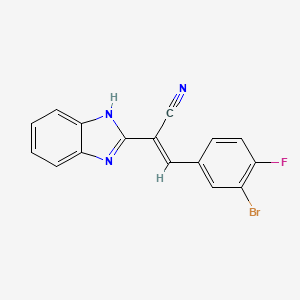
![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)
